Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

3-bromo-2-phenyl-pyridine structure
3-bromo-2-phenyl-pyridine structure
Nome del prodotto:3-bromo-2-phenyl-pyridine
Numero CAS:91182-50-2
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114116
CID:797018

3-bromo-2-phenyl-pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromo-2-phenylpyridine
    • Pyridine,3-bromo-2-phenyl-
    • 3-Brom-2-phenyl-pyridin
    • 3-Bromo-2-phenylpyridine (ACI)
    • 3-bromo-2-phenyl-pyridine
    • MDL: MFCD04114116
    • Inchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
    • Chiave InChI: QODMOFYNGFSWSQ-UHFFFAOYSA-N
    • Sorrisi: BrC1=CC=CN=C1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 232.98400
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1

Proprietà sperimentali

  • Punto di ebollizione: 296.1°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.51110

3-bromo-2-phenyl-pyridine Informazioni sulla sicurezza

3-bromo-2-phenyl-pyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-bromo-2-phenyl-pyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM172246-10g
3-bromo-2-phenylpyridine
91182-50-2 97%
10g
$887 2024-07-20
TRC
B698568-25mg
3-Bromo-2-phenylpyridine
91182-50-2
25mg
$ 64.00 2023-04-18
Fluorochem
211538-5g
3-Bromo-2-phenylpyridine
91182-50-2 95%
5g
£625.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3462-1G
3-bromo-2-phenyl-pyridine
91182-50-2 95%
1g
¥ 501.00 2023-04-13
Chemenu
CM172246-5g
3-bromo-2-phenylpyridine
91182-50-2 97%
5g
$444 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1251644-250mg
3-Bromo-2-phenylpyridine
91182-50-2 97%
250mg
¥123.00 2024-04-25
Chemenu
CM172246-1g
3-bromo-2-phenylpyridine
91182-50-2 97%
1g
$194 2024-07-20
abcr
AB274081-1g
3-Bromo-2-phenylpyridine, 97%; .
91182-50-2 97%
1g
€146.20 2025-02-16
Aaron
AR003JPT-250mg
3-Bromo-2-phenylpyridine
91182-50-2 97%
250mg
$12.00 2025-01-22
1PlusChem
1P003JHH-1g
3-Bromo-2-phenylpyridine
91182-50-2 97%
1g
$58.00 2025-02-20

3-bromo-2-phenyl-pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ;  5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol ,  Ethyl acetate ;  1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Riferimento
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
Riferimento
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Metodo di produzione 3

Condizioni di reazione
Riferimento
Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137]
Zhou, Qizhong; et al, Tetrahedron, 2014, 70(8),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Riferimento
Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid
Zhao, Xuchen; et al, Organic Letters, 2019, 21(21), 8611-8614

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Riferimento
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) ,  4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ;  5 min, rt
1.2 Solvents: Dimethylformamide ;  16 h, 80 °C
1.3 Solvents: Water
Riferimento
Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides
Duong, Hung A. ; et al, Organometallics, 2017, 36(22), 4363-4366

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Riferimento
Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor
Zhou, Qizhong; et al, Tetrahedron, 2013, 69(51), 10996-11003

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Riferimento
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonium acetate Solvents: Ethanol ,  Ethyl acetate ;  1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ;  15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ;  -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ;  20 h, 60 °C
Riferimento
3-selective halogenation of pyridines via zincke imine intermediates
Boyle, Benjamin T.; et al, ChemRxiv, 2022, 1, 1-10

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine ,  Collidine Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ;  15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene ,  Ammonium acetate Solvents: Ethanol ;  -78 °C → rt; 20 h, 60 °C
Riferimento
Halogenation of the 3-position of pyridines through Zincke imine intermediates
Boyle, Benjamin T. ; et al, Science (Washington, 2022, 378(6621), 773-779

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
Riferimento
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: tert-Butyl hypochlorite ,  Potassium carbonate ,  Oxygen ;  20 h, 60 °C
Riferimento
Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions
Zhang, Xitao; et al, Organic Letters, 2018, 20(22), 7095-7099

3-bromo-2-phenyl-pyridine Raw materials

3-bromo-2-phenyl-pyridine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine
A860585
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):245.0/342.0/750.0